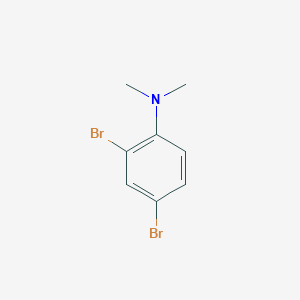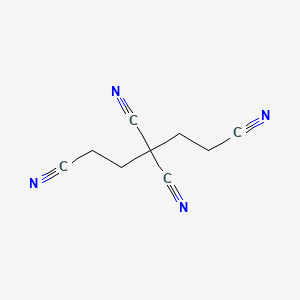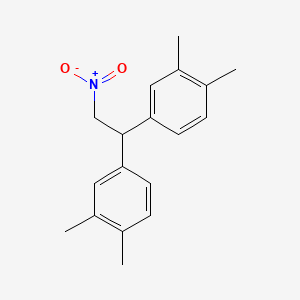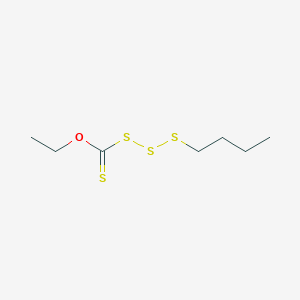
7-Octyn-2-ol, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octyn-2-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a fresh, floral, slightly lime-like odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Octyn-2-ol, 2-methyl- can be synthesized by treating myrcene with diethylamine to give a mixture of geranyl- and neryldiethylamine. These compounds are then hydrated with a dilute acid to form the corresponding hydroxydiethylamines. Deamination to myrcenol is effected by using a palladium–phosphine–cation complex as a catalyst .
Industrial Production Methods
In industrial settings, 7-Octyn-2-ol, 2-methyl- is typically produced by the chlorination of myrcene, followed by hydrolysis . This method is efficient and yields a high purity product suitable for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Octyn-2-ol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7-Octyn-2-ol, 2-methyl- into different alcohols or hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7-Octyn-2-ol, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 7-Octyn-2-ol, 2-methyl- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
7-Octen-2-ol, 2-methyl-6-methylene-: This compound has a similar structure but differs in the position of the double bond and the presence of a methylene group.
Myrcene: A precursor to 7-Octyn-2-ol, 2-methyl-, myrcene is a monoterpene with a similar molecular formula but different functional groups.
Uniqueness
7-Octyn-2-ol, 2-methyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry, and its reactivity allows for various chemical transformations .
Propiedades
Número CAS |
62873-32-9 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-methyloct-7-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3 |
Clave InChI |
KAFGPFJIXYZFNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)


silane](/img/structure/B14506638.png)



![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
